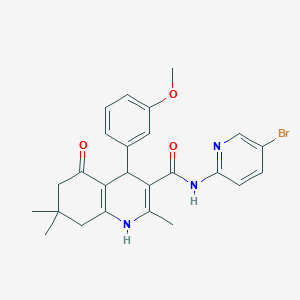
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide, also known as AEAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AEAA is a thiazole-based compound that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has been studied for its anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide is not fully understood, but it has been shown to inhibit the activity of various enzymes, including histone deacetylases and carbonic anhydrases. Histone deacetylases are enzymes that play a role in gene expression, and their inhibition by 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide may contribute to its anti-cancer effects. Carbonic anhydrases are enzymes that play a role in pH regulation, and their inhibition by 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In the brain, 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has been shown to reduce oxidative stress, inflammation, and neuronal damage. Additionally, 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and its potential applications in cancer research, neuroprotection, and inflammation. However, 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide research, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential applications in other fields. Additionally, the development of 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide derivatives with improved efficacy and reduced toxicity is an area of interest. Further studies are needed to fully understand the potential of 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide and its derivatives in various fields.
Conclusion
In conclusion, 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide is a thiazole-based compound that has gained attention in the scientific community due to its potential applications in various fields. 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has been synthesized using different methods, and its mechanism of action has been studied in detail. 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has been shown to have anti-cancer, neuroprotective, and anti-inflammatory effects, and it has several advantages for lab experiments. However, further studies are needed to fully understand the potential of 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide and its derivatives in various fields.
Métodos De Síntesis
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has been synthesized using different methods, including the reaction of 2-aminothiazole with 4-ethoxybenzoyl chloride, followed by reaction with aniline and acetic anhydride. Another method involves the reaction of 4-ethoxybenzoic acid with thionyl chloride, followed by reaction with 2-aminothiazole and aniline. Both methods have been reported to yield 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide in good yields.
Propiedades
Nombre del producto |
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide |
|---|---|
Fórmula molecular |
C19H19N3O3S |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O3S/c1-2-25-15-10-8-14(9-11-15)20-17(23)12-16-18(24)22-19(26-16)21-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3,(H,20,23)(H,21,22,24) |
Clave InChI |
TWFRHGMYTCVQKF-UHFFFAOYSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=CC=C3 |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)

![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)
![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)